Lipophilicity Differential Relative to Closest Sulfonyl Analogs – Measured XLogP3-AA Value
The target compound exhibits a computed XLogP3-AA of 2.4 [1]. By comparison, the methylsulfonyl analog (N2-SO2CH3) is predicted to have an XLogP approximately 0.5–0.8 log units lower, while the phenylsulfonyl analog (N2-SO2Ph) is predicted to be 0.7–1.2 log units higher, based on the established contribution of the sulfonyl substituent to overall lipophilicity within the THIQ-3-carboxamide series [2]. An XLogP3 of 2.4 places this compound in a range considered favorable for both passive membrane permeability and aqueous solubility, avoiding the solubility-limited absorption common at XLogP > 3.5 and the permeability-limited absorption common at XLogP < 1.0 [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 (PubChem computed XLogP3-AA) |
| Comparator Or Baseline | Methylsulfonyl-THIQ-3-carboxamide analog (predicted XLogP ~1.6–1.9); Phenylsulfonyl-THIQ-3-carboxamide analog (predicted XLogP ~3.1–3.6) |
| Quantified Difference | Ethylsulfonyl analog is ~0.5–0.8 units more lipophilic than methylsulfonyl and ~0.7–1.2 units less lipophilic than phenylsulfonyl |
| Conditions | Computed by XLogP3 algorithm (PubChem); comparator estimates based on group contribution methods for substituted THIQ scaffold [2] |
Why This Matters
Compounds with XLogP3 in the 1–3 range are statistically associated with higher oral bioavailability and lower attrition in drug discovery, supporting prioritization of the ethylsulfonyl substituent for screening cascades that balance permeability and solubility [3].
- [1] PubChem Compound Summary for CID 4596752, 2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4596752 (accessed 2026-05-10). View Source
- [2] Mannhold R, Poda GI, Ostermann C, Tetko IV. Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds. J Pharm Sci. 2009;98(3):861-893. doi:10.1002/jps.21494. View Source
- [3] Waring MJ. Lipophilicity in Drug Discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
